molecular formula C12H15NO3 B8283303 3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline

3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline

Cat. No. B8283303
M. Wt: 221.25 g/mol
InChI Key: CMSSWMROYQXWMI-UHFFFAOYSA-N
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Patent
US06506754B1

Procedure details

To a solution of an approximately 1:1 mixture of 3-(hydroxymethyl)-6-methylaniline, (8.05 g, 58.8 mmol) (2) and 2,5-dimethylaniline in chloroform (290 mL), was added acetic anhydride (20 mL, 206 mmol) and potassium acetate (20 g, 202 mmol). The resulting mixture was heated at reflux for 2 hours. The mixture was then concentrated and purified by a flash column chromatography (1:1 of hexane-ethyl acetate) to give the title compound (12.02 g, 92%). TLC Rf: 0.52 (ethyl acetate); MS (electrospray) 222 (M+1); 1H N MR (CDCl3) δ 2.09 (s, 3H), 2.21 (s, 3H), 2.25 (s, 3H), 5.06 (s, 2H), 7.00 (br s, 1H, NH), 7.08 (d, 1H, J=7.6 Hz), 7.18 (d, 1H, J=7.6 Hz), 7.81 (s, 1H).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([C:7]([CH3:10])=[CH:8][CH:9]=1)[NH2:6].CC1C=CC(C)=CC=1N.[C:20](OC(=O)C)(=[O:22])[CH3:21].[C:27]([O-])(=[O:29])[CH3:28].[K+]>C(Cl)(Cl)Cl>[C:20]([O:1][CH2:2][C:3]1[CH:4]=[C:5]([C:7]([CH3:10])=[CH:8][CH:9]=1)[NH:6][C:27](=[O:29])[CH3:28])(=[O:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
OCC=1C=C(N)C(=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)C
Name
Quantity
290 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
potassium acetate
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified by a flash column chromatography (1:1 of hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C=C(NC(C)=O)C(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.02 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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